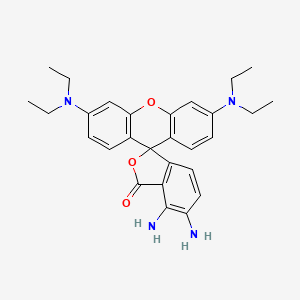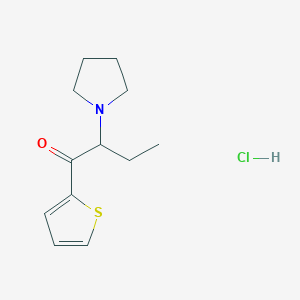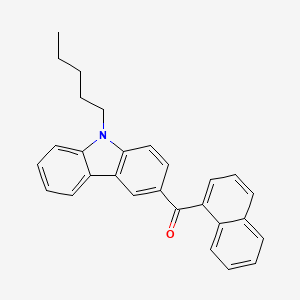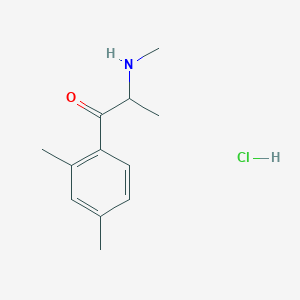
DAR-1
Descripción general
Descripción
Métodos De Preparación
The synthesis of DAR-1 involves the preparation of various non-functionalized bis-BCN-linkers, having different spacer lengths . The reaction conditions are optimized to maximize the yield and purity of the final product. Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions, ensuring high purity and consistency .
Análisis De Reacciones Químicas
DAR-1 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
DAR-1 is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of DAR-1 involves its ability to fluoresce upon excitation by light. The compound absorbs light at a specific wavelength (566 nm) and emits light at a different wavelength (586 nm) . This property allows it to be used as a sensitive probe in various applications. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used .
Comparación Con Compuestos Similares
DAR-1 is unique due to its high sensitivity and purity, making it a preferred choice for many applications. Similar compounds include:
Rhodamine B: Another fluorescent dye with similar properties but different molecular structure.
Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths.
Texas Red: A fluorescent dye with similar applications but different chemical properties
This compound stands out due to its specific excitation and emission wavelengths, making it suitable for applications requiring high sensitivity and specificity .
Propiedades
IUPAC Name |
6,7-diamino-3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-19-23(15-17)34-24-16-18(32(7-3)8-4)10-12-20(24)28(19)21-13-14-22(29)26(30)25(21)27(33)35-28/h9-16H,5-8,29-30H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXDWSUQAVSSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=C(C(=C(C=C5)N)N)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261351-43-3 | |
| Record name | DAR-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DAR-1, also known as 4,5-Diamino-N,N,N',N'-tetraethyl-rhodamin, serves as a fluorescent probe for detecting dicarbonyl compounds, particularly methylglyoxal (MG), in cell-free systems. []
A: MG is a reactive dicarbonyl metabolite present in all living cells. It's a significant precursor to advanced glycation end-products (AGEs), which are implicated in aging and diseases. []
A: While the exact mechanism isn't explicitly detailed in the provided research, this compound likely reacts with MG similarly to other diaminofluorescein-based probes. This involves a chemical reaction where MG interacts with the probe, leading to a change in its fluorescence properties. []
A: Current research suggests that this compound, like similar BODIPY probes, lacks the sensitivity required to detect MG within living cells. []
A: this compound may not be specific to MG and could potentially react with other dicarbonyl compounds like glyoxal. Additionally, factors like nitric oxide (NO) and dehydroascorbate can interfere with this compound fluorescence, affecting accurate MG detection. [] Peroxidase activity can also degrade this compound, releasing MG and glyoxal, potentially confounding the results. []
A: Yes, research demonstrates the use of this compound in high-throughput assays for measuring glyoxalase activity. [] This enzyme is crucial in detoxifying MG, making its activity measurement valuable.
A: Researchers have successfully utilized this compound to analyze glucose degradation products in peritoneal dialysis fluids. [] This highlights the probe's potential in analyzing complex biological samples beyond cell-free systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide](/img/structure/B3026409.png)









